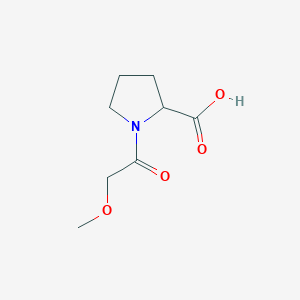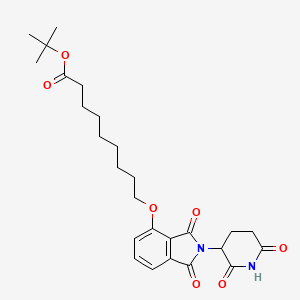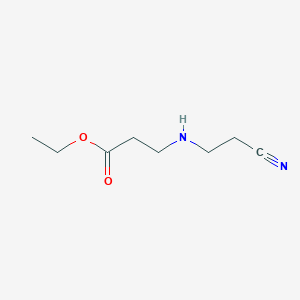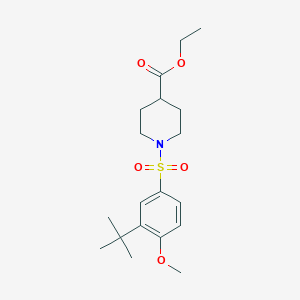
1-(2-Methoxyacetyl)prolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxyacetyl)proline is a synthetic compound with the molecular formula C8H13NO4 and a molecular weight of 187.19 g/mol . This compound is a derivative of proline, an amino acid that plays a crucial role in protein synthesis and structure. The methoxyacetyl group attached to the proline backbone imparts unique chemical properties to the molecule, making it of interest in various scientific research fields.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxyacetyl)proline has several applications in scientific research:
Wirkmechanismus
- Under genotoxic stress, p53 induces POX/PRODH, which plays a crucial role in apoptosis through both mitochondrial and death receptor pathways .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Action Environment
Biochemische Analyse
Biochemical Properties
1-(2-Methoxyacetyl)proline, like proline, likely interacts with various enzymes, proteins, and other biomolecules. Proline is known to play a role in cellular homeostasis, including redox balance and energy status . It can act as a signaling molecule to modulate mitochondrial functions, influence cell proliferation or cell death, and trigger specific gene expression
Cellular Effects
Proline has been shown to have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is plausible that 1-(2-Methoxyacetyl)proline may have similar effects, given its structural similarity to proline.
Molecular Mechanism
The molecular mechanism of action of 1-(2-Methoxyacetyl)proline is not well-defined. Proline is known to exert its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is possible that 1-(2-Methoxyacetyl)proline may share some of these mechanisms.
Temporal Effects in Laboratory Settings
Proline metabolism has been associated with tissues undergoing rapid cell divisions, such as shoot apical meristems, and is involved in floral transition and embryo development .
Dosage Effects in Animal Models
It is known that the choice of starting dose for first-in-human studies is usually based on toxicology evaluation in both rodent and non-rodent species .
Metabolic Pathways
The metabolic pathways involving 1-(2-Methoxyacetyl)proline are not well-characterized. Proline metabolism involves several subcellular compartments and contributes to the redox balance of the cell . Proline is biosynthetically derived from the amino acid L-glutamate .
Transport and Distribution
Proline is known to be transported and distributed within cells and tissues .
Subcellular Localization
Proline is known to have a mainly cytosolic localization of the biosynthetic enzymes .
Vorbereitungsmethoden
The synthesis of 1-(2-Methoxyacetyl)proline typically involves the reaction of proline with methoxyacetyl chloride under controlled conditions. The process can be summarized as follows:
Starting Materials: Proline and methoxyacetyl chloride.
Reaction Conditions: The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to control the reaction rate and yield.
Procedure: Proline is dissolved in THF, and methoxyacetyl chloride is added dropwise while maintaining the temperature below 0°C. The reaction mixture is then stirred for several hours to ensure complete conversion.
Analyse Chemischer Reaktionen
1-(2-Methoxyacetyl)proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like THF, catalysts such as palladium on carbon, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include various proline derivatives with altered functional groups .
Vergleich Mit ähnlichen Verbindungen
1-(2-Methoxyacetyl)proline can be compared with other proline derivatives, such as:
L-Proline: The parent compound, widely used in organic synthesis and as a catalyst in asymmetric reactions.
4-Hydroxyproline: A hydroxylated derivative of proline, important in collagen stability and used in biochemical research.
Azetidine-2-carboxylic acid: A toxic proline analog found in certain plants, studied for its effects on protein synthesis and potential therapeutic applications.
The uniqueness of 1-(2-Methoxyacetyl)proline lies in its methoxyacetyl group, which imparts distinct chemical properties and reactivity compared to other proline derivatives .
Eigenschaften
IUPAC Name |
1-(2-methoxyacetyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-13-5-7(10)9-4-2-3-6(9)8(11)12/h6H,2-5H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRWEUVVHSNRGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2590297.png)


![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B2590303.png)

![N-(4-fluorophenyl)-2-({4-oxo-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2590306.png)




![ethyl 1-[7-(3,4-dimethylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl]piperidine-4-carboxylate hydrochloride](/img/structure/B2590313.png)


